8-Methylspiro[4.5]dec-7-en-1-one
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Overview
Description
8-Methylspiro[45]dec-7-en-1-one is a chemical compound with the molecular formula C11H16O It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylspiro[4.5]dec-7-en-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a suitable ketone with a cycloalkene in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as distillation or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
8-Methylspiro[4.5]dec-7-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
8-Methylspiro[4.5]dec-7-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methylspiro[4.5]dec-7-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another spiro compound with similar structural features but different functional groups.
Spiro[4.5]dec-8-en-7-ol, 4,8-dimethyl-1-(1-methylethyl)-: A related compound with an alcohol functional group.
Uniqueness
8-Methylspiro[4.5]dec-7-en-1-one is unique due to its specific structural configuration and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for various applications and differentiate it from other similar compounds.
Properties
CAS No. |
83705-63-9 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
8-methylspiro[4.5]dec-8-en-4-one |
InChI |
InChI=1S/C11H16O/c1-9-4-7-11(8-5-9)6-2-3-10(11)12/h4H,2-3,5-8H2,1H3 |
InChI Key |
IXIBURNIESWKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(CCCC2=O)CC1 |
Origin of Product |
United States |
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